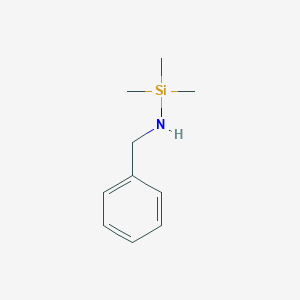

N-Benzyltrimethylsilylamine

Description

Significance and Research Context of N-Benzyltrimethylsilylamine

This compound is recognized for its utility as a reagent and a precursor in the synthesis of complex organic molecules and materials. chemimpex.com The presence of the trimethylsilyl (B98337) group enhances the stability and reactivity of the amine, making it particularly useful in organic synthesis and medicinal chemistry. chemimpex.com

One of its primary roles is in the protection of amines during multi-step syntheses. chemimpex.com The N-benzyl group is a common protecting group for amines, and its combination with the trimethylsilyl group allows for selective chemical transformations on other parts of a molecule without affecting the sensitive amine functional group. chemimpex.comsioc-journal.cn

The compound is instrumental in the formation of carbon-nitrogen bonds, a fundamental process in the creation of many pharmaceuticals and agrochemicals. chemimpex.com It serves as a precursor for generating non-stabilized azomethine ylides. These ylides are highly reactive intermediates that readily participate in 1,3-dipolar cycloaddition reactions to construct functionalized nitrogen-containing heterocyclic compounds, such as pyrrolidines. enamine.netgoogle.com This method is significant for producing diverse polysubstituted pyrrolidines, which are important scaffolds in medicinal chemistry. enamine.netgoogle.com

Beyond its role in synthesizing nitrogen heterocycles, this compound is also employed in the preparation of silicon-containing polymers and materials. chemimpex.com These materials can exhibit enhanced thermal stability and mechanical properties, which are beneficial for applications in industries like electronics and automotive. chemimpex.com Furthermore, research has explored its reactivity with transition metal complexes, such as in the formation of titanaaziridines from reactions with titanium complexes. researchgate.netresearchgate.net

Key Research Applications of this compound:

| Application Area | Description | Key Findings | References |

| Organic Synthesis | Serves as a versatile reagent, particularly for forming carbon-nitrogen bonds. | Facilitates the synthesis of complex organic compounds crucial for drug development. | chemimpex.com |

| Protecting Group Chemistry | Used to protect amine functional groups during chemical reactions. | The trimethylsilyl group enhances stability, allowing for selective transformations. | chemimpex.com |

| Heterocyclic Chemistry | Acts as a precursor to azomethine ylides for cycloaddition reactions. | Enables the construction of functionalized N-heterocycles like pyrrolidines. | enamine.netgoogle.com |

| Materials Science | Employed in the preparation of silicon-containing polymers and materials. | Enhances thermal stability and mechanical properties of the resulting materials. | chemimpex.com |

| Organometallic Chemistry | Reacts with early transition metal complexes. | Forms titanaaziridines upon reaction with certain titanium complexes. | researchgate.netresearchgate.net |

Historical Development of this compound Research

The development of this compound is rooted in the broader history of organic synthesis and the strategic use of protecting groups. The N-benzyl group has long been established as a reliable protecting group for amines, with early methods for its removal dating back to the work of Bergmann and Zervas in 1932. harvard.edu Similarly, silyl (B83357) groups, such as the trimethylsilyl (TMS) group, became fundamental tools for protecting various functional groups. harvard.eduuwindsor.ca

The synthesis of this compound itself has been well-documented in the chemical literature, with reliable procedures published in the peer-reviewed series Organic Syntheses. orgsyn.orgorgsyn.org One established method involves the reaction of benzylamine (B48309) with chloromethyltrimethylsilane (B1583789). orgsyn.org An alternative synthesis reacts benzylamine with (chloromethyl)trimethylsilane in acetonitrile. orgsyn.org

The utility of this compound as a precursor for azomethine ylides in cycloaddition reactions represents a significant advancement in its research trajectory. This application allows for the efficient construction of complex nitrogen-containing ring systems under relatively mild conditions. enamine.netgoogle.com Patents have also been filed detailing the synthesis of its derivatives, such as N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine, and their use in preparing polysubstituted pyrrolidine (B122466) compounds, highlighting its importance in accessing valuable medicinal intermediates. google.com The continued exploration of its reactivity, for instance with organometallic reagents, indicates that research into the applications of this compound is ongoing. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-trimethylsilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVONARZNQIKMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333876 | |

| Record name | N-Benzyltrimethylsilylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14856-79-2 | |

| Record name | N-Benzyltrimethylsilylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyltrimethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzyltrimethylsilylamine and Its Analogs

Established Synthetic Pathways to N-Benzyltrimethylsilylamine

Established methods for synthesizing this compound primarily involve direct silylation of benzylamine (B48309) or reactions mediated by organometallic reagents. These pathways are valued for their reliability and straightforward execution.

Direct silylation of amines is a fundamental approach to forming N-Si bonds. rsc.org In the case of this compound, this typically involves the reaction of benzylamine with a silylating agent. A common and effective silylating agent is chloromethyltrimethylsilane (B1583789). orgsyn.orgorgsyn.org

The reaction between benzylamine and chloromethyltrimethylsilane is a well-documented procedure. orgsyn.org Typically, an excess of benzylamine is used, which acts as both the reactant and a scavenger for the hydrochloric acid byproduct. The mixture is heated to drive the reaction to completion, often at temperatures around 200°C. orgsyn.org Following the reaction, an aqueous base, such as sodium hydroxide (B78521) solution, is used to hydrolyze the resulting amine salt and liberate the free this compound. orgsyn.org Purification is then carried out by distillation under reduced pressure.

Another approach to amine silylation involves the use of trimethylchlorosilane (TMS-Cl) in the presence of zinc dust. This method offers a neutral environment for the silylation of amines and amino acid esters. core.ac.uk The use of zinc dust circumvents the need for an organic base like triethylamine (B128534) or pyridine, which can sometimes lead to side reactions. core.ac.uk

Table 1: Comparison of Amine Silylation Methods for this compound Synthesis

| Method | Silylating Agent | Conditions | Advantages | Disadvantages |

| Direct Reaction | Chloromethyltrimethylsilane | High temperature (e.g., 200°C), excess benzylamine | Simple, direct route | High temperatures, potential for side products |

| TMS-Cl/Zinc Dust | Trimethylchlorosilane | Neutral conditions, room temperature | Mild conditions, avoids organic bases | Requires filtration to remove zinc salts |

Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful tools in organic synthesis due to their ability to form carbon-carbon and carbon-heteroatom bonds. utexas.edu While not the most direct route to this compound itself, they are instrumental in the synthesis of precursors and analogs.

Organometallic compounds are characterized by a carbon-metal bond, which renders the carbon atom nucleophilic. This nucleophilicity allows them to react with electrophilic sources of the trimethylsilyl (B98337) group. For instance, a benzyl (B1604629) Grignard reagent (benzylmagnesium halide) could theoretically react with a suitable aminosilane (B1250345) derivative to form the desired product. However, the more common application of organometallic reagents in this context is the generation of silylated intermediates. For example, reacting an organolithium reagent with a suitable substrate can introduce a lithium atom, which can then be quenched with a silicon electrophile like trimethylsilyl chloride. youtube.com

The synthesis of organometallic reagents themselves typically involves the reaction of an organic halide with a metal, such as magnesium or lithium, in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). utexas.edu

Advanced Strategies for this compound Derivative Synthesis

Recent advancements in synthetic methodology have provided more sophisticated and efficient routes to this compound derivatives. These strategies often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of structural analogs.

Hypervalent iodine reagents have emerged as versatile and environmentally friendly reagents in organic synthesis. nih.gov They are known to mediate a variety of transformations, including oxidative cyclizations and the formation of carbon-nitrogen bonds. benthamscience.com In the context of N-benzylamine derivatives, hypervalent iodine(III) reagents can be employed to facilitate the synthesis of complex nitrogen-containing heterocycles. nih.gov

For example, the reaction of benzylamine derivatives with hypervalent iodine reagents can lead to the formation of reactive intermediates that can undergo intramolecular cyclization to form spirocyclic compounds. mdpi.com While not a direct synthesis of this compound, these methods are crucial for the synthesis of its more complex derivatives and downstream products. The mechanism often involves the generation of an aminyl radical, which can then participate in hydrogen atom transfer and subsequent cyclization. mdpi.com

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. benthamopenarchives.com These methods are particularly valuable for the synthesis of derivatives of this compound.

One notable application is the palladium-catalyzed C(sp3)–H arylation of N-Boc benzylalkylamines. nih.gov This method allows for the direct introduction of an aryl group at the benzylic position, providing access to a wide range of diarylmethylamine derivatives. The reaction typically employs a palladium catalyst with a specific ligand, such as NiXantPhos, and proceeds via a deprotonative cross-coupling process. nih.gov This approach avoids the need for pre-functionalization of the benzylic position and is compatible with a variety of aryl halides.

Palladium catalysis can also be used for the C3-benzylation of indoles using benzyl carbonates, which can be seen as a reaction involving a benzylamine synthon. nih.gov This transformation provides access to 3-benzylindolenines, which are important structural motifs in natural products and pharmaceuticals. nih.gov

Table 2: Palladium-Catalyzed Reactions for the Synthesis of N-Benzylamine Derivatives

| Reaction Type | Substrates | Catalyst/Ligand | Key Features |

| C(sp3)–H Arylation | N-Boc benzylalkylamines, Aryl halides | Pd(OAc)2 / NiXantPhos | Direct functionalization of C-H bond, avoids strong bases |

| C3-Benzylation of Indoles | 3-substituted indoles, Benzyl carbonates | Pd(0) / DPEphos | High regioselectivity for C3 position |

Continuous-flow chemistry has gained significant traction in both academia and industry due to its advantages over traditional batch processing. youtube.com These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. jst.org.inalmacgroup.com

The synthesis of this compound and its derivatives can benefit from flow chemistry, particularly for reactions that are highly exothermic or involve hazardous reagents. nih.gov The small reactor volumes in flow systems minimize the risks associated with runaway reactions. jst.org.in Furthermore, the ability to precisely control residence time and temperature can lead to higher yields and purities of the desired product.

A continuous-flow setup for the synthesis of this compound could involve pumping streams of benzylamine and chloromethyltrimethylsilane through a heated reactor coil. The product stream could then be subjected to in-line purification, such as liquid-liquid extraction, to isolate the final product. almacgroup.com This approach allows for a more automated and efficient production process compared to batch synthesis. jst.org.in

Spectroscopic and Structural Characterization of N Benzyltrimethylsilylamine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of N-Benzyltrimethylsilylamine, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the trimethylsilyl (B98337), methylene, and phenyl protons. The trimethylsilyl group (-(CH₃)₃) typically appears as a sharp singlet in the upfield region of the spectrum, a consequence of the nine magnetically equivalent protons and the electropositive nature of the silicon atom. The methylene protons (-CH₂-) of the benzyl (B1604629) group are observed as a singlet, shifted downfield due to the influence of the adjacent nitrogen atom and phenyl ring. The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum.

A slight broadening of the N-H proton signal is often observed, and its chemical shift can be variable, depending on factors such as solvent, concentration, and temperature, due to proton exchange and hydrogen bonding.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-(CH₃)₃ | 0.0 - 0.2 | Singlet | 9H |

| N-H | 0.5 - 1.5 (variable) | Broad Singlet | 1H |

| Ph-CH₂-N | 3.7 - 3.9 | Singlet | 2H |

| C₆H₅ | 7.2 - 7.4 | Multiplet | 5H |

Note: Data are typical values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum of this compound provides complementary structural information, with distinct resonances for each carbon environment. The carbon atoms of the trimethylsilyl group appear at a characteristic upfield chemical shift. The methylene carbon of the benzyl group is found further downfield. The aromatic carbons of the phenyl ring exhibit signals in the typical aromatic region (125-150 ppm), with the ipso-carbon (the carbon attached to the methylene group) often showing a distinct chemical shift from the ortho, meta, and para carbons. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Si-(C H₃)₃ | ~0 |

| Ph-C H₂-N | ~48 |

| C ₆H₅ (ortho, meta) | ~127-129 |

| C ₆H₅ (para) | ~128 |

| C ₆H₅ (ipso) | ~142 |

Note: These are approximate values based on typical ranges for similar structures. Experimental values may differ. libretexts.orgdocbrown.info

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Applications

Direct detection of the ¹⁵N nucleus in natural abundance is challenging due to its low gyromagnetic ratio and low natural abundance (0.37%). spectrabase.com However, ¹⁵N NMR spectroscopy, often performed using indirect detection methods like Heteronuclear Single Quantum Coherence (HSQC), is a powerful technique for probing the electronic environment of the nitrogen atom in silylamines.

The ¹⁵N chemical shift is highly sensitive to the nature of the substituents on the nitrogen atom. gelest.com For this compound, the nitrogen atom is a secondary amine, and its chemical shift is expected to fall within the typical range for aliphatic amines, which is generally between 0 and 90 ppm relative to liquid ammonia. nih.gov Silylation is known to influence the nitrogen chemical shift; the electron-withdrawing nature of the silicon atom can affect the shielding of the nitrogen nucleus. Studies on various aliphatic amines have shown that ¹⁵N chemical shifts are sensitive to steric and electronic effects, as well as solvent interactions. docbrown.info Therefore, ¹⁵N NMR can be applied to study adduct formation, hydrogen bonding, and reaction mechanisms involving the nitrogen lone pair of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibration of the secondary amine typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene and trimethylsilyl groups appear just below 3000 cm⁻¹. The Si-C bonds of the trimethylsilyl group give rise to characteristic bending (or rocking) vibrations, often seen around 1250 cm⁻¹ and 840 cm⁻¹. The C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ region for aliphatic amines. oregonstate.edusielc.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | ~3400 | Weak-Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |

| C=C (Aromatic) | Stretch | ~1600, ~1495, ~1450 | Medium-Weak |

| Si-CH₃ | Symmetric Bend | ~1250 | Strong |

| C-N | Stretch | 1020 - 1250 | Medium |

| Si-CH₃ | Rock | ~840 | Strong |

| C-H (Aromatic) | Out-of-plane Bend | 690 - 770 | Strong |

Note: Wavenumbers are approximate and based on data from analogous compounds like N-methylbenzylamine and general correlation tables. nih.govsielc.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, often give a strong signal in the Raman spectrum. The symmetric Si-C stretching vibration is also typically Raman active. Due to the non-polar nature of many of the bonds in the molecule, certain vibrations may be more intense in the Raman spectrum compared to the IR spectrum. While a specific Raman spectrum for this compound is not readily available in the literature, data for related compounds like benzylamine (B48309) and N,N-dimethylbenzylamine show characteristic aromatic and aliphatic C-H stretching and bending modes. strath.ac.uk

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the benzyl chromophore. The trimethylsilyl group is transparent in the typical UV-Vis region (200-800 nm). The benzene ring exhibits characteristic π → π* transitions. For benzylamine, absorption maxima are observed around 206 nm and 256 nm. A similar absorption profile is expected for this compound, as the silyl (B83357) group attached to the nitrogen is not expected to significantly perturb the electronic structure of the phenyl ring. The fine vibrational structure often seen in the spectrum of benzene is typically present in its derivatives. The absorption around 256 nm corresponds to the symmetry-forbidden ¹B₂ᵤ ← ¹A₁g transition of the benzene ring.

Table 4: UV-Vis Absorption Data for the Benzyl Chromophore

| Compound | λₘₐₓ (nm) | Transition Type |

| Benzylamine | 206, 256 | π → π |

| Tribenzylamine | 260 | π → π |

Note: Data from analogous compounds are used to infer the spectral properties of this compound.

X-ray Diffraction for Solid-State Structural Determination

Organolithium reagents are known to form adducts with amines. For example, the crystal structure of lithium benzylamide, which can be considered an adduct of benzylamine, reveals a complex polymeric or oligomeric structure depending on the presence of coordinating solvents. Furthermore, structural studies on adducts of rare earth amides with alkali metal benzyl compounds have shown the formation of discrete anionic complexes where the benzyl group is coordinated to the metal center. In one such structure, [Li(TMEDA)₂][Nd{N(SiMe₃)₂}₃(CH₂Ph)], the neodymium center adopts a distorted tetrahedral geometry.

While a specific crystal structure of an this compound adduct is not cited, it is anticipated that it would coordinate to metal centers through its nitrogen atom. The steric bulk of the trimethylsilyl group would play a significant role in determining the geometry and coordination number of the resulting metal complex. Such structural studies are vital for understanding the role of silylamines as ligands in catalysis and materials science.

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry is a powerful analytical technique utilized for the molecular identification of this compound and its potential adducts. This method provides detailed information about the mass-to-charge ratio (m/z) of the parent molecule and its fragment ions, which is instrumental in elucidating the compound's structure.

Under electron ionization (EI), this compound undergoes characteristic fragmentation, yielding a series of ions that are diagnostic for its structure. The molecular ion peak (M+) is typically observed, confirming the molecular weight of the compound. The fragmentation pattern is dominated by cleavages at the C-N bond and within the trimethylsilyl group, leading to the formation of several key fragment ions.

One of the most significant fragmentation pathways involves the cleavage of the benzylic C-N bond. This can result in the formation of a stable benzyl cation (C7H7+) at m/z 91 or a trimethylsilylamine fragment. Another prominent fragmentation involves the loss of a methyl group from the trimethylsilyl moiety, leading to an ion at m/z [M-15]+. Further fragmentation can occur through rearrangements and successive loss of neutral molecules.

The analysis of the mass spectrum allows for the unambiguous identification of this compound. The precise masses and relative abundances of the fragment ions serve as a molecular fingerprint.

Fragmentation Analysis of this compound

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The relative intensities of these ions provide insights into the stability of the fragments and the preferred fragmentation pathways.

Key Fragmentation Pathways:

Formation of the [M-CH3]+ Ion: The loss of a methyl radical (•CH3) from the trimethylsilyl group is a common fragmentation pathway for trimethylsilyl compounds. This results in the formation of a stable ion at m/z 164.

Formation of the Benzyl Cation: Cleavage of the C-N bond can lead to the formation of the highly stable benzyl cation (C7H7+) at m/z 91.

Formation of the Trimethylsilyl Ion: The trimethylsilyl cation ([Si(CH3)3]+) is observed at m/z 73 and is a characteristic fragment for compounds containing a trimethylsilyl group.

Interactive Data Table of Major Fragment Ions for this compound:

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 179 | [C10H17NSi]+ (Molecular Ion) | Moderate |

| 164 | [M-CH3]+ | High |

| 91 | [C7H7]+ | High |

| 73 | [Si(CH3)3]+ | Moderate |

Adducts of this compound in Mass Spectrometry

In addition to the molecular ion and its fragments, adduct ions of this compound may be observed, particularly under softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI). Adduct ions are formed by the association of the analyte molecule with other ions present in the mass spectrometer source, such as protons ([M+H]+), sodium ions ([M+Na]+), or potassium ions ([M+K]+).

The formation of these adducts can be useful for confirming the molecular weight of the parent compound, especially when the molecular ion is weak or absent in the spectrum. The mass of the adduct ion will be higher than that of the molecular ion by the mass of the adducted species.

Interactive Data Table of Common Adducts:

| Adduct Ion | Mass Shift from Molecular Ion (M) |

| [M+H]+ | +1 |

| [M+Na]+ | +23 |

| [M+K]+ | +39 |

| [M+NH4]+ | +18 |

While the formation of adducts is a common phenomenon in mass spectrometry, specific studies detailing the adducts of this compound are not extensively documented in the literature. However, based on the general principles of adduct formation, the presence of protonated, sodiated, and potassiated species can be anticipated depending on the experimental conditions. The analysis of these adducts would follow similar principles of fragmentation, often involving the loss of the adducted ion or fragmentation of the parent molecule.

Theoretical and Computational Chemistry Approaches to N Benzyltrimethylsilylamine

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. This method is instrumental in predicting a wide array of molecular properties.

Geometrical Structure Optimization and Conformational Analysis

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometrical structure optimization. This process identifies the minimum energy conformation on the potential energy surface. For N-Benzyltrimethylsilylamine, this would involve calculating bond lengths, bond angles, and dihedral angles to predict its preferred shape.

Furthermore, a conformational analysis would explore the various spatial arrangements (conformers) of the molecule that arise from the rotation around its single bonds, such as the C-N and Si-N bonds. By calculating the relative energies of these conformers, researchers can identify the most stable forms and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and dynamics.

Vibrational Frequency and Spectroscopic Parameter Prediction

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum is a powerful tool for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific spectral bands to particular molecular motions. This comparison between theoretical and experimental spectra can serve as a validation of the computed structure.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is described by its molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity.

For this compound, the HOMO would indicate the regions most susceptible to electrophilic attack, as it represents the location of the most loosely held electrons. Conversely, the LUMO would highlight the areas prone to nucleophilic attack, as it represents the most accessible empty orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. NBO analysis can quantify the delocalization of electron density, which is crucial for understanding phenomena like hyperconjugation and resonance. For this compound, NBO analysis would elucidate the nature of the C-N, Si-N, and other bonds, as well as the interactions between different parts of the molecule.

Electrostatic Potential Surface (MESP) Mapping

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It is calculated from the electron density and is mapped onto the molecular surface. The MESP is color-coded to indicate regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue). This map is invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack, and understanding non-covalent interactions like hydrogen bonding.

Mechanistic Probing and Transition State Analysis via Computational Methods

Computational methods, particularly DFT, are powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction pathway and its structure provides vital information about the mechanism.

For reactions involving this compound, computational analysis could be used to:

Identify the lowest energy reaction pathway.

Calculate the activation energy , which determines the reaction rate.

Characterize the geometry of the transition state , offering a snapshot of the bond-breaking and bond-forming processes.

Investigate the influence of catalysts or solvent effects on the reaction mechanism and energetics.

This mechanistic insight is fundamental for optimizing reaction conditions and designing new synthetic routes.

Thermodynamic and Kinetic Modeling of this compound Reactions

Theoretical and computational modeling provides a powerful lens through which to examine the thermodynamic and kinetic aspects of reactions involving this compound. These methods allow for the elucidation of reaction mechanisms, prediction of reaction rates, and determination of the relative stability of reactants, intermediates, products, and transition states.

At the heart of these computational investigations is the calculation of the potential energy surface (PES) for a given reaction. By mapping the energy of the system as a function of the geometric coordinates of the atoms, stationary points corresponding to stable molecules (reactants, products) and transition states can be identified. The energy difference between these points provides crucial thermodynamic data. For instance, the enthalpy of reaction (ΔH) can be estimated from the difference in the calculated energies of the products and reactants. Similarly, the Gibbs free energy of reaction (ΔG), which also accounts for entropy, can be computed to predict the spontaneity of a reaction under specific conditions.

Kinetic modeling, on the other hand, focuses on the energy barriers that must be overcome for a reaction to proceed. The activation energy (Ea) is a key parameter derived from the PES, representing the energy difference between the reactants and the transition state. According to transition state theory, the rate constant (k) of a reaction is exponentially dependent on the activation energy. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate these energy barriers. For a hypothetical reaction involving this compound, such as its hydrolysis or its reaction with an electrophile, DFT calculations could predict the activation energies for different possible pathways, thereby identifying the most likely reaction mechanism.

For example, in studying the reactivity of similar N-alkylated compounds, researchers have used DFT to compare the nucleophilicity and electrophilicity of different atomic sites within a molecule. This information is critical for predicting how this compound might interact with other reagents. The calculated electrostatic potential maps can visually represent regions of high and low electron density, indicating likely sites for nucleophilic or electrophilic attack.

The following interactive table illustrates the type of thermodynamic and kinetic data that can be generated through computational modeling for a hypothetical reaction of this compound.

| Reaction Parameter | Calculated Value (Hypothetical) | Method | Significance |

| Enthalpy of Reaction (ΔH) | -25 kcal/mol | DFT (B3LYP/6-31G) | Indicates an exothermic reaction. |

| Gibbs Free Energy (ΔG) | -18 kcal/mol | DFT (B3LYP/6-31G) | Predicts a spontaneous reaction. |

| Activation Energy (Ea) | 15 kcal/mol | DFT (B3LYP/6-31G*) | Determines the reaction rate. |

| Rate Constant (k) at 298 K | 2.5 x 10⁻³ s⁻¹ | Transition State Theory | Quantifies the speed of the reaction. |

Integration of Theoretical and Experimental Data for Comprehensive Understanding

A comprehensive understanding of the chemical behavior of this compound is best achieved through the synergy of theoretical and experimental approaches. While computational modeling provides detailed insights into reaction mechanisms and energetics at a molecular level, experimental data provides the real-world validation of these theoretical predictions. The integration of both allows for a more robust and reliable scientific understanding.

Experimental techniques such as spectroscopy (NMR, IR, Mass Spectrometry) are fundamental in characterizing the structure of this compound and its reaction products. For instance, in studies of N-alkylation reactions of similar compounds, NMR and mass spectrometry were essential in identifying the different regioisomers formed. mdpi.com These experimentally determined structures can then be compared with the computationally optimized geometries to validate the accuracy of the theoretical model.

Kinetic experiments are crucial for measuring reaction rates, orders, and activation parameters under various conditions (e.g., temperature, pressure, solvent). These experimental kinetic data serve as a benchmark for the results obtained from computational modeling. If the computationally predicted rate constants and activation energies are in good agreement with the experimental values, it lends significant confidence to the proposed reaction mechanism. Discrepancies between theoretical and experimental results, on the other hand, can prompt a refinement of the computational model or suggest that the proposed mechanism is incomplete and that other factors, such as solvent effects or unforeseen intermediates, may be at play.

For example, a combined experimental and theoretical study on a chemical reaction would involve synthesizing and characterizing the products, as well as performing kinetic measurements to determine the reaction rate. mdpi.com Concurrently, computational chemists would model the potential energy surface of the reaction to identify the most plausible mechanism and calculate the theoretical rate constants. The comparison of these two sets of data would then lead to a more complete picture of the reaction.

The following interactive table demonstrates how theoretical and experimental data can be integrated to provide a comprehensive understanding of a hypothetical reaction involving this compound.

| Parameter | Theoretical Value (Hypothetical) | Experimental Value (Hypothetical) | Comparison and Insights |

| Product Structure | Computationally optimized geometry | Spectroscopic data (NMR, X-ray) | Good agreement validates the theoretical model. |

| Activation Energy (Ea) | 15 kcal/mol | 16 kcal/mol | Close correlation supports the proposed transition state. |

| Reaction Rate Constant (k) | 2.5 x 10⁻³ s⁻¹ | 2.2 x 10⁻³ s⁻¹ | Excellent agreement provides strong evidence for the reaction mechanism. |

| Reaction Intermediates | Predicted from PES | Trapped and characterized spectroscopically | Identification of predicted intermediates confirms the mechanistic pathway. |

By combining the strengths of both theoretical and experimental approaches, a more detailed and accurate understanding of the chemical properties and reactivity of this compound can be achieved.

Advanced Applications and Research Frontiers of N Benzyltrimethylsilylamine

Role in Complex Organic Molecule Synthesis

The primary utility of N-Benzyltrimethylsilylamine derivatives in synthesis is their function as precursors to non-stabilized azomethine ylides. nbinno.com These ylides are potent 1,3-dipoles that readily participate in cycloaddition reactions, providing a powerful tool for constructing intricate molecular frameworks with a high degree of stereochemical control. nbinno.comwikipedia.org

This compound is a key reagent in the synthesis of nitrogen-containing heterocycles, which are prevalent structures in pharmaceuticals, agrochemicals, and natural products. nbinno.com Its most prominent application is as a precursor for azomethine ylides, which are highly reactive intermediates used in 1,3-dipolar cycloaddition reactions. nbinno.comwikipedia.org This reaction is a cornerstone for the construction of five-membered nitrogen heterocycles. nbinno.comwikipedia.org

The process typically involves reacting a derivative, such as N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine, with an acid catalyst like trifluoroacetic acid to generate the azomethine ylide in situ. mdpi.com This transient ylide is then trapped by a dipolarophile, such as an alkene or an aldehyde, in a [3+2] cycloaddition to form a pyrrolidine (B122466) or oxazolidine (B1195125) ring, respectively. nbinno.comnih.gov This method is valued for its efficiency and the ability to create multiple stereocenters with high selectivity. nbinno.comwikipedia.org The versatility of this reaction allows for the synthesis of a wide array of substituted pyrrolidines by varying the reaction partners. mdpi.com

Table 1: Synthesis of Heterocycles via [3+2] Cycloaddition of Azomethine Ylides

| Azomethine Ylide Precursor | Dipolarophile | Resulting Heterocycle | Catalyst/Conditions |

|---|---|---|---|

| N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine | Alkenes (e.g., trans-arylacrylates) | Substituted Pyrrolidines | Trifluoroacetic acid (catalytic) |

| N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine | Aldehydes, Ketones | Substituted Oxazolidines | Acid catalyst |

The Michael addition is a fundamental carbon-carbon bond-forming reaction that is critical for the synthesis of complex organic molecules. eurekaselect.com It is often employed in tandem or sequential reactions, where the initial conjugate addition product undergoes further transformations. eurekaselect.comsemanticscholar.org While this compound is not typically a direct Michael donor, the azomethine ylide derived from it can be a key participant in sequential reactions initiated by a Michael addition.

The chemistry of this compound contributes significantly to what can be termed "next generation synthesis" strategies, which prioritize efficiency, stereocontrol, and the rapid generation of molecular complexity. nbinno.comunsw.edu.au Its role as a stable and accessible precursor to a highly reactive intermediate that can be generated in situ is a hallmark of modern synthetic design. nbinno.comnih.gov

Key contributions to advanced synthesis include:

Rapid Assembly of Complex Scaffolds: The [3+2] cycloaddition reaction enables the swift construction of heterocyclic rings that are central to many bioactive molecules. nbinno.comwikipedia.org

High Stereoselectivity: These reactions are known for their high degree of stereo- and regioselectivity, allowing for the formation of up to four contiguous stereocenters in a single, predictable step. wikipedia.org

Versatility and Convergence: The wide range of suitable dipolarophiles makes this a versatile tool, enabling convergent syntheses where complex molecular fragments are brought together late in a synthetic sequence. nbinno.comnih.gov

By providing a reliable method for creating stereochemically dense five-membered rings, this reagent remains an indispensable tool for chemists aiming to synthesize intricate and functionally significant molecules. nbinno.com

Applications in Silicon-Containing Material Science

In the field of material science, this compound emerges as a promising single-source precursor for the synthesis of advanced silicon-containing thin films, particularly silicon carbonitride (SiCN). sibran.ru Materials like SiCN are sought after for their exceptional properties, including high hardness, excellent thermal stability, and superior resistance to wear and corrosion. researchgate.net The molecular structure of this compound, which contains silicon, carbon, and nitrogen atoms pre-bonded, makes it an ideal candidate for deposition processes.

Chemical Vapor Deposition (CVD) is a primary technique for fabricating these materials. gelest.comevonik.com In a typical CVD process, a volatile precursor like this compound is introduced into a reaction chamber where it thermally decomposes on a heated substrate. gelest.com This decomposition breaks the molecular bonds, allowing Si, C, and N atoms to deposit onto the substrate, forming a uniform, amorphous, or crystalline thin film. researchgate.netresearchgate.net The use of a single-source precursor simplifies the process by eliminating the need to carefully balance multiple gas-phase reactants. sibran.ru Silylamines, such as hexamethyldisilylamine, have been successfully used to deposit silicon carbide and silicon carbonitride coatings, demonstrating the viability of this class of compounds. researchgate.netbohrium.com

Furthermore, this compound has potential applications in the surface modification of materials. The reactive nature of the silylamine group allows it to react with hydroxyl (-OH) groups present on the surfaces of silica (B1680970), glass, and other metal oxides. rsc.orgresearchgate.net This reaction forms a stable covalent bond, grafting the benzylamine (B48309) moiety onto the surface. Such modifications can be used to alter the surface properties of a material, for example, by introducing hydrophobicity or providing anchor points for the subsequent attachment of other functional molecules. cd-bioparticles.comresearchgate.net

The table below details the potential applications of this compound in material science.

| Application Area | Process | Function of this compound | Resulting Material/Product |

| Thin Film Deposition | Chemical Vapor Deposition (CVD) | Single-source precursor containing Si, C, and N. | Silicon Carbonitride (SiCN) hard coatings. |

| Protective Coatings | Plasma-Enhanced CVD (PECVD) | Precursor for low-temperature deposition. | Wear-resistant and corrosion-resistant films. |

| Surface Functionalization | Vapor or Liquid Phase Deposition | Silylating agent for hydroxylated surfaces. | Modified silica with altered surface energy. |

| Nanomaterial Synthesis | Precursor in Sol-Gel or Pyrolysis | Source of Si, C, and N for nanoparticle formation. | SiCN nanoparticles or quantum dots. |

Derivatizing Agent in Analytical Chemistry

This compound functions as a derivatizing agent in analytical chemistry, specifically for gas chromatography (GC) applications. The primary purpose of derivatization in GC is to chemically modify analytes to increase their volatility and thermal stability, making them suitable for analysis. nih.gov Many polar compounds containing active hydrogen atoms—such as those in alcohols, phenols, carboxylic acids, and amines—exhibit poor chromatographic behavior due to strong intermolecular hydrogen bonding, leading to low volatility and peak tailing. researchgate.net

Silylation is a common derivatization technique that replaces these active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) group. researchgate.net this compound acts as a TMS donor. In the derivatization reaction, the lone pair of electrons on the nitrogen atom of the silylamine facilitates the transfer of the TMS group to the analyte, while the benzylamine portion acts as a leaving group. This transformation effectively masks the polar functional groups, reducing hydrogen bonding, increasing the compound's volatility, and improving its stability at the high temperatures of the GC inlet and column. nih.govresearchgate.net

The reactivity of silylating agents is a key factor in their selection. The general ease of derivatization for different functional groups follows the order: alcohols > phenols > carboxylic acids > amines > amides. The effectiveness of this compound can be compared to other common silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.net While BSTFA is a powerful and widely used TMS donor, the choice of reagent often depends on the specific analyte, the reaction conditions required, and the potential for artifact formation. researchgate.net

The following table provides a comparison of this compound with other common silylating agents.

| Derivatizing Agent | Abbreviation | Silyl (B83357) Group Transferred | Leaving Group | Key Characteristics |

| This compound | - | Trimethylsilyl (TMS) | Benzylamine | Moderate reactivity; suitable for alcohols and phenols. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | N-methyltrifluoroacetamide | High reactivity; versatile for a wide range of functional groups. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | N-methyltrifluoroacetamide | Very high silylating power; volatile byproducts are advantageous. nih.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | N-methyltrifluoroacetamide | Forms very stable TBDMS derivatives, useful for mass spectrometry. researchgate.net |

Q & A

Q. What are the established synthetic routes for N-Benzyltrimethylsilylamine, and what reaction conditions are critical for high yield?

this compound is typically synthesized via alkylation of benzylamine derivatives with trimethylsilyl reagents. For example, a modified procedure involves reacting N,N-dimethylbenzylamine with trimethylsilyl chloride in anhydrous ethanol under reflux (60–70°C) for 12–24 hours . Critical conditions include:

- Inert atmosphere (argon/nitrogen) to prevent hydrolysis of the trimethylsilyl group .

- Strict moisture-free solvents (e.g., commercial absolute ethanol) .

- Stoichiometric excess of the trimethylsilyl reagent (1.2–1.5 equivalents) to drive the reaction to completion .

Table 1: Representative Synthesis Conditions

| Reagent System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| N,N-Dimethylbenzylamine + Me₃SiCl | Ethanol | 65°C | 75–80% | |

| Benzylamine + (Chloromethyl)trimethylsilane | THF | 0°C → RT | 68% |

Q. How should researchers characterize this compound, and what spectral data are diagnostic?

Key characterization methods include:

- ¹H/¹³C NMR : Trimethylsilyl groups show distinct singlets at δ 0.1–0.3 ppm (¹H) and δ 0–5 ppm (¹³C) .

- FT-IR : Si–C stretching vibrations near 1250 cm⁻¹ and Si–N bands at 950–1000 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z corresponding to [M+H]⁺ or [M+Na]⁺, with fragmentation patterns confirming the benzyl and silyl moieties .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Moisture Sensitivity : Hydrolyzes rapidly in humid conditions to form benzylamine and silanol byproducts. Store under inert gas (argon) in sealed, desiccated containers .

- Temperature : Degrades above 40°C; long-term storage at –20°C is recommended .

- Light Exposure : No significant photodegradation reported, but amber vials are advised for extended storage .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The trimethylsilyl group acts as a protecting group for amines, sterically hindering nucleophilic attack while enhancing solubility in nonpolar solvents. In SN2 reactions, the silyl group stabilizes transition states via hyperconjugation, though its bulkiness can reduce reaction rates. For example, in cross-coupling reactions, the silyl moiety requires selective deprotection using fluoride sources (e.g., TBAF) post-reaction .

Q. What analytical methodologies resolve contradictions in reported reaction yields for silylated amines?

Discrepancies in yields often arise from traces of moisture or incomplete inertion. To address this:

Q. What role does this compound play in organometallic catalysis, and how can its performance be optimized?

This compound serves as a ligand precursor in palladium-catalyzed C–N bond formations. Optimization strategies include:

- Steric Tuning : Substituents on the benzyl group (e.g., electron-withdrawing groups) enhance catalytic turnover .

- Solvent Effects : Non-coordinating solvents (toluene, DCM) improve ligand-metal coordination .

- Additives : Silver salts (AgOTf) mitigate halide interference in cross-coupling reactions .

Data Contradiction Analysis

- Synthetic Yield Variability : reports 75–80% yields using ethanol, while notes 68% in THF. This discrepancy may stem from differences in silyl reagent purity or reaction scale. Smaller scales (<1 mmol) often suffer from higher moisture ingress, reducing yields .

- Stability Claims : While recommends –20°C storage, suggests room temperature is sufficient for short-term use. Resolution lies in batch-specific stability testing via NMR or GC-MS before critical experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.